molecular formula C24H51O3P B1346606 Trioctyl phosphite CAS No. 3028-88-4

Trioctyl phosphite

Cat. No.: B1346606
CAS No.: 3028-88-4
M. Wt: 418.6 g/mol
InChI Key: QOQNJVLFFRMJTQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Trioctyl phosphite primarily targets polymers, acting as a stabilizer against degradation during processing and long-term applications . It functions as an antioxidant, with its effectiveness varying based on its structure, the nature of the substrate to be stabilized, and the reaction conditions .

Mode of Action

This compound interacts with its targets (polymers) by functioning as a hydroperoxide-decomposing secondary antioxidant . Its reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus . It is capable of decomposing hydroperoxides catalytically due to the formation of acidic hydrogen phosphates by hydrolysis and peroxidolysis in the course of reaction .

Biochemical Pathways

The action of this compound affects the oxidative pathways in polymers. It reduces peroxyl radicals to alkoxyl radicals, which react further with the phosphites by substitution, releasing aroxyl radicals which terminate the radical chain oxidation . This process helps to prevent the degradation of polymers.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the stabilization of polymers. By acting as an antioxidant and reducing peroxyl radicals, this compound helps to prevent the oxidative degradation of polymers, thereby preserving their structural integrity and functionality .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its antioxidant activity is more pronounced at higher concentrations, predominantly in substrates of low oxidisability at lower temperatures . In oxidising media at higher temperatures, hydrolysis of phosphites and phosphonites takes place in addition to oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trioctyl phosphite is typically synthesized through the reaction of phosphorus trichloride with 2-ethylhexanol in the presence of a base, such as a tertiary amine. The reaction proceeds as follows:

PCl3+3C8H17OHP(OC8H17)3+3HCl\text{PCl}_3 + 3 \text{C}_8\text{H}_{17}\text{OH} \rightarrow \text{P}(\text{OC}_8\text{H}_{17})_3 + 3 \text{HCl} PCl3​+3C8​H17​OH→P(OC8​H17​)3​+3HCl

The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosphorus trichloride .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous process where phosphorus trichloride and 2-ethylhexanol are fed into a reactor. The reaction mixture is then distilled to remove the by-product hydrogen chloride and to purify the this compound .

Chemical Reactions Analysis

Types of Reactions: Trioctyl phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Trioctyl phosphate.

    Hydrolysis: Phosphorous acid and 2-ethylhexanol.

    Substitution: Alkyl phosphonates.

Scientific Research Applications

Trioctyl phosphite finds applications in various fields, including:

Comparison with Similar Compounds

    Triethyl phosphite: Used as a ligand in organometallic chemistry and as a reagent in organic synthesis.

    Triphenyl phosphite: Employed as a stabilizer and antioxidant in polymer production.

    Tris(2-chloroethyl) phosphite: Utilized as a flame retardant and plasticizer

Uniqueness: Trioctyl phosphite is unique due to its long alkyl chains, which impart hydrophobic properties and enhance its effectiveness as a plasticizer and stabilizer. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .

Properties

IUPAC Name

trioctyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51O3P/c1-4-7-10-13-16-19-22-25-28(26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQNJVLFFRMJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOP(OCCCCCCCC)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184371
Record name Phosphorous acid, trioctyl ester
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Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3028-88-4
Record name Octyl phosphite
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorous acid, trioctyl ester
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Record name Octyl phosphite, (C8H17O)3P
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Record name Phosphorous acid, trioctyl ester
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Record name Trioctyl phosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Trioctyl phosphite improve the stability of polymers like polyphenylene ether?

A1: this compound acts as a secondary antioxidant in polymer stabilization. While the exact mechanism is complex and can vary depending on the specific polymer and degradation pathway, the general principle involves its ability to scavenge free radicals. These free radicals can form during polymer processing or upon exposure to heat and light, leading to degradation. []

Q2: The research mentions the use of this compound with hydroxybenzotriazole or hydroxybenzophenone. Why is this combination beneficial?

A2: The combination of this compound with a hydroxybenzotriazole or hydroxybenzophenone compound creates a synergistic stabilizing effect on the polyphenylene ether type graft copolymer resin. [] Hydroxybenzotriazoles and hydroxybenzophenones are primarily UV absorbers. They function by absorbing UV radiation and dissipating it as heat, preventing it from breaking down the polymer chains.

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